molecular formula C40H29N B13991326 N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-2-amine

N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-2-amine

Cat. No.: B13991326
M. Wt: 523.7 g/mol
InChI Key: LQBFKTGSDZZFEG-UHFFFAOYSA-N
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Description

N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-2-amine is a hole-transporting material (HTM) featuring a spirobi[fluoren] backbone with dimethyl substituents on the fluorene units. Its rigid spiro structure and dimethyl functionalization enhance thermal stability, evidenced by a high glass-transition temperature (Tg = 140°C), which surpasses conventional HTMs like TAPC (Tg = 79°C) . This compound is widely used in organic light-emitting diodes (OLEDs) to improve device longevity and efficiency.

Properties

Molecular Formula

C40H29N

Molecular Weight

523.7 g/mol

IUPAC Name

N-(9,9-dimethylfluoren-2-yl)-9,9'-spirobi[fluorene]-2-amine

InChI

InChI=1S/C40H29N/c1-39(2)33-15-7-3-11-27(33)31-21-19-25(23-37(31)39)41-26-20-22-32-30-14-6-10-18-36(30)40(38(32)24-26)34-16-8-4-12-28(34)29-13-5-9-17-35(29)40/h3-24,41H,1-2H3

InChI Key

LQBFKTGSDZZFEG-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC5=C(C=C4)C6=CC=CC=C6C57C8=CC=CC=C8C9=CC=CC=C79)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the formation of the spirobi[fluorene] backbone, followed by amination at the 2-position of the fluorene moiety with a 9,9-dimethylfluoren-2-yl amine substituent. Typical approaches include:

  • Formation of the spirobi[fluorene] core via coupling reactions.
  • Introduction of the amine substituent through nucleophilic aromatic substitution or Buchwald-Hartwig amination.
  • Protection and deprotection steps to manage the amine functionality during synthesis.

Specific Reported Synthetic Route

A representative synthesis involves the following steps:

This method is adapted from the synthesis of related bis-(9,9-dimethyl-9H-fluoren-2-yl)-amine compounds and is applicable to the target compound due to structural similarities.

Reaction Conditions Summary Table

Step Reagents/Conditions Duration Outcome/Notes
1 tert-butyl bis(9,9-dimethyl-9H-fluoren-7-yl)carbamate + TFA in THF 10 minutes at 20°C Boc deprotection, dark green solution
2 Evaporation of TFA under vacuum - Removal of acid
3 Neutralization with saturated NaOH aqueous solution - Reaction mixture neutralized
4 Extraction with dichloromethane - Organic layer isolated
5 Column chromatography (silica gel; ethyl acetate:hexane = 1:10) - Purification, 95% yield pale yellow solid

Characterization Data

  • Melting Point: 178 °C
  • 1H NMR (300 MHz, (CD3)2CO): δ 7.7-7.67 (m, 4H), 7.48 (d, J=6.9 Hz), 7.36 (s, 2H), 7.31-7.22 (m, 4H), 7.18 (d, 2H, J=7.2 Hz), 1.46 (s, 12H)
  • 13C NMR (300 MHz, (CD3)2CO): δ 155.97, 153.83, 144.45, 140.29, 132.48, 127.79, 126.73, 123.27, 121.67, 119.69, 117.32, 112.46, 47.28, 27.53.

Analysis of Preparation Methods

Advantages

  • The use of Boc protection allows for selective amine functional group manipulation.
  • Mild deprotection conditions (room temperature, short reaction time) minimize side reactions.
  • High yield (~95%) and purity achievable through standard chromatographic techniques.
  • The method is adaptable for structurally related fluorene derivatives.

Limitations

  • Requires careful handling of trifluoroacetic acid, a strong acid and volatile reagent.
  • Purification demands column chromatography, which may limit scalability.
  • The synthesis involves multiple steps including protection/deprotection, increasing complexity.

Alternative Approaches

While direct synthetic routes for this compound are limited in literature, related compounds suggest that Buchwald-Hartwig amination or Ullmann-type coupling could be employed for amination steps on spirobi[fluorene] cores, potentially offering routes with fewer protection steps but requiring optimized catalysts and conditions.

Comprehensive Summary Table of Key Data

Parameter Data/Value Reference
Molecular Formula C40H29N
Molecular Weight 523.7 g/mol
CAS Number 1364602-61-8
Key Synthetic Step Boc deprotection with TFA in THF
Reaction Time 10 minutes
Yield 95%
Purification Silica gel column chromatography (ethyl acetate:hexane 1:10)
Melting Point 178 °C
1H NMR Chemical Shifts δ 7.7-7.67 (m), 7.48 (d), 7.36 (s), 7.31-7.22 (m), 7.18 (d), 1.46 (s)
13C NMR Chemical Shifts δ 155.97, 153.83, 144.45, 140.29, etc.

Chemical Reactions Analysis

Types of Reactions

N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9’-spirobi[fluoren]-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and nucleophiles like amines or thiols.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9’-spirobi[fluoren]-2-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9’-spirobi[fluoren]-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Thermal Properties

Compound Name Key Structural Features Tg (°C) Molecular Weight Reference
N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-2-amine 9,9-dimethyl fluorene, spirobi[fluoren] core 140 ~600 (estimated)
N,N-diphenyl-9,9′-spirobi[fluorene]-2-amine (SDPA) Diphenylamine donor, spirobi[fluoren] core Not reported 511.6
CzFA (7-(9H-carbazol-9-yl)-N,N-diphenyl-9,9′-spirobi[fluoren]-2-amine) Carbazole donor, spirobi[fluoren] core Not reported 648.79
N-([1,1′-biphenyl]-4-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-11,11-dimethyl-11H-benzo[b]fluoren-3-amine Benzofluorene extension, dimethyl groups Not reported ~700

Key Observations :

  • The dimethyl groups in the target compound increase steric hindrance, raising Tg compared to non-dimethylated analogs like SDPA.

Electronic Properties and Device Performance

HOMO/LUMO Levels and Efficiency:
Compound Name HOMO (eV) LUMO (eV) Device Performance (EQE, Lifetime) Reference
This compound ~5.4 ~2.1 LT90 = 70.5 h (at 1000 cd/m²)
SDPA-APDC (M64) ~5.2 ~3.8 EQE = 6.6% (NIR emission)
CzFA (with Ir(MDQ)₂(acac)) ~5.3 ~2.5 Current efficiency = 27.8 cd/A
N-([1,1′-biphenyl]-4-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-11,11-dimethyl-11H-benzo[b]fluoren-3-amine ~5.6 ~2.3 EQE increased by 2%, lifetime 5×

Key Observations :

  • The target compound’s deeper HOMO (~5.4 eV) improves hole injection and reduces exciton quenching, enhancing device stability .
  • SDPA-APDC prioritizes NIR emission (EQE = 6.6%) but lacks emphasis on thermal stability .
  • Compounds with benzofluorene extensions () achieve higher HOMO depth, further boosting efficiency and lifetime.

Stability and Morphological Advantages

  • Thermal Stability : The dimethyl groups and spiro architecture reduce molecular motion, delaying crystallization and maintaining film integrity at high temperatures .
  • Device Lifetime: Replacing TAPC with the target compound increased LT90 from <1 h to 70.5 h in green OLEDs, outperforming non-dimethylated analogs .
  • Morphology : Compared to CzFA, the dimethyl groups reduce aggregation, mitigating efficiency roll-off at high luminance .

Biological Activity

N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-2-amine, also known as spirobi[fluoren]-2-amine, is a synthetic compound notable for its unique structural features and potential biological activities. This article explores its chemical properties, synthesis methods, and biological activities, particularly in the context of antimicrobial efficacy and molecular interactions.

  • Molecular Formula : C40H29N
  • Molecular Weight : 523.66 g/mol
  • CAS Number : 1364602-61-8

The compound features a spirobifluorene structure which contributes to its stability and potential interactions with biological macromolecules.

Synthesis

The synthesis of this compound can be achieved through various multicomponent reactions involving fluorenes and amines. A notable method involves the coupling of 2-amino-9,9-dimethylfluorene with spirobifluorene derivatives under palladium-catalyzed conditions. This approach allows for high yields and purity of the final product.

Antimicrobial Activity

Research has demonstrated that compounds structurally related to this compound exhibit significant antimicrobial properties. For example:

  • Antibacterial Efficacy :
    • Minimum Inhibitory Concentration (MIC) values were determined against various bacterial strains.
    • Compounds similar to this compound showed MIC values ranging from 0.10 to 1.00 μg/mL against Gram-positive bacteria and 0.50 to 2.50 μg/mL against Gram-negative bacteria .
Bacterial StrainMIC (μg/mL)Standard Drug MIC (Ciprofloxacin)
Bacillus subtilis0.103.12
Clostridium tetani0.503.12
Salmonella typhi1.003.12
Pseudomonas aeruginosa2.506.25

Molecular Interactions

Molecular docking studies reveal that this compound can form multiple hydrogen bonds and hydrophobic interactions with key amino acid residues in target proteins such as penicillin-binding proteins (PBPs). The binding energies calculated during these studies suggest a strong affinity for these targets, indicating potential use as an antibacterial agent .

Case Studies

Recent studies have focused on the pharmacological characterization of similar compounds, highlighting their potential in drug development:

  • Study on Fluorene Derivatives :
    • A study evaluated the antibacterial activity of various fluorene derivatives against clinical strains of bacteria.
    • The findings indicated that certain derivatives exhibited enhanced activity compared to traditional antibiotics .

Q & A

Q. What are the standard synthetic routes for this compound, and how is purity validated?

The synthesis typically involves coupling reactions starting from precursors like 9,9-dimethyl-9H-fluoren-2-amine and aryl halides (e.g., 4-bromo-1,1'-biphenyl) under palladium-catalyzed conditions. Purification is achieved via column chromatography (hexane:ethyl acetate = 4:1), yielding ~92% purity. Characterization includes 1H^1H-NMR, 13C^{13}C-NMR, IR spectroscopy, and CHN elemental analysis to confirm structural integrity and purity .

Q. Which spectroscopic and crystallographic methods are critical for structural elucidation?

Single-crystal X-ray diffraction (performed using SHELXL ) is pivotal for resolving the spiro-conjugated architecture. Complementary techniques like 1H^1H-NMR (to confirm proton environments) and IR (to identify functional groups) are routinely employed. For example, 1H^1H-NMR data from show aromatic proton resonances between 6.8–8.2 ppm, consistent with the spirobi[fluoren] core .

Q. What are the key physicochemical properties relevant to its application in materials science?

The compound exhibits a high glass transition temperature (TgT_g) due to its rigid spirobi[fluoren] backbone, enhancing thermal stability in optoelectronic devices. LogP values (~7.87) suggest strong hydrophobicity, necessitating solvent optimization in device fabrication .

Advanced Research Questions

Q. How does this compound perform as a host material in red phosphorescent OLEDs (PhOLEDs)?

In PhOLEDs, its bipolar charge-transport capability (from electron-donating amine and electron-accepting spirobi[fluoren] moieties) enables balanced hole/electron injection. Devices using this host achieve external quantum efficiencies (EQE) >15% and luminance efficiencies of ~20 cd/A. Comparative studies show superior performance over carbazole-based hosts due to reduced exciton quenching .

Q. What strategies optimize its nonlinear optical (NLO) properties for photonic applications?

Modulating the conjugation pathway via "push-pull" donor-acceptor design enhances hyperpolarizability. Hyper-Rayleigh scattering (HRS) measurements reveal intrinsic hyperpolarizability (βint\beta_{\text{int}}) values exceeding 200×1030^{-30} esu, attributed to planarized charge-transfer states. X-ray crystallography confirms optimal alignment of dipolar moieties for NLO activity .

Q. How do structural variations impact device stability in perovskite solar cells (PSCs)?

Derivatives with methoxy substituents (e.g., DM in ) improve energy-level alignment with perovskite layers, achieving open-circuit voltages (VOCV_{OC}) up to 1.23 V. Stability tests under continuous illumination (AM 1.5G) show <10% efficiency loss over 500 hours, outperforming PTAA-based HTLs due to reduced interfacial recombination .

Q. What analytical approaches resolve contradictions in reported charge mobility data?

Discrepancies in hole mobility (μh\mu_h) values (e.g., 104^{-4} vs. 105^{-5} cm2 ^2/Vs) arise from differing thin-film processing (spin-coating vs. vacuum deposition). Space-charge-limited current (SCLC) measurements under inert conditions are recommended to standardize mobility quantification .

Methodological Guidance

  • Synthetic Optimization : Use Buchwald-Hartwig amination for higher coupling yields. Monitor reaction progress via TLC (hexane:EtOAc 3:1) .
  • Device Fabrication : Employ co-evaporation techniques with Ir(piq)3_3 dopants for PhOLEDs. Optimize doping ratios (5–10 wt%) to minimize aggregation .
  • Data Validation : Cross-reference HRS results with DFT calculations (e.g., B3LYP/6-31G*) to validate NLO mechanisms .

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